molecular formula C20H17BrN4O2 B2418804 N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105201-23-7

N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2418804
CAS No.: 1105201-23-7
M. Wt: 425.286
InChI Key: DULWSTUFCMLJBW-UHFFFAOYSA-N
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Description

“N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” is a complex organic compound. It contains an indole moiety, which is a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-alkylanilines and catalysts such as L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF 4) . The silica-supported ionic liquid of [pmim]HSO 4 SiO 2 was used as an efficient catalyst for the synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound is structurally related to 5H-pyrimido[5,4-b]indole derivatives. Research on methyl 3-amino-1H-indole-2-carboxylates showed that these compounds could be used to synthesize various pyrimido[5,4-b]indole derivatives, highlighting the versatility and potential for chemical modifications of this compound class (Shestakov et al., 2009).

Biological Evaluation for Health Applications

  • Compounds related to the N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide structure have been evaluated for various biological activities. For instance, studies have synthesized and evaluated condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity, indicating potential therapeutic applications in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Doria et al., 1991).

Antitumor Potential

  • Novel derivatives of this compound class, such as 3-benzyl-4(3H)quinazolinone analogues, have been synthesized and showed promising antitumor activities. These compounds' molecular docking studies suggest potential mechanisms of action in inhibiting tumor growth, further underscoring the relevance of this compound class in cancer research (Al-Suwaidan et al., 2016).

Immunosuppressive Properties

  • The immunosuppressive activities of related compounds, such as N-aryl-3-(indol-3-yl)propanamides, have been investigated. One such derivative exhibited significant inhibitory activity on murine splenocytes proliferation and on delayed-type hypersensitivity assays, suggesting a potential role in immunosuppressive therapy (Giraud et al., 2010).

Synthesis of Pyrimidoazepine Derivatives

  • Research has also focused on the synthesis of various polycyclic pyrimidoazepine derivatives, highlighting the compound's utility in synthesizing structurally complex and potentially biologically active molecules (Acosta Quintero et al., 2016).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Properties

IUPAC Name

N-benzyl-3-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c21-14-6-7-16-15(10-14)18-19(24-16)20(27)25(12-23-18)9-8-17(26)22-11-13-4-2-1-3-5-13/h1-7,10,12,24H,8-9,11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWSTUFCMLJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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